molecular formula C27H20O9 B2433532 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858762-61-5

4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2433532
CAS No.: 858762-61-5
M. Wt: 488.448
InChI Key: DJFSKJHKZLJBKY-UHFFFAOYSA-N
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Description

The compound 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic organic molecule of significant interest in chemical research and industrial applications. This compound integrates the structural motifs of chromen and benzo[d][1,3]dioxole, presenting a complex architecture that offers various functional possibilities.

Properties

IUPAC Name

[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O9/c1-2-11-31-26(29)16-3-6-18(7-4-16)35-24-14-32-22-13-19(8-9-20(22)25(24)28)36-27(30)17-5-10-21-23(12-17)34-15-33-21/h3-10,12-14H,2,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSKJHKZLJBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Synthesis: : The synthetic route typically begins with the preparation of the 4H-chromen-4-one core. This involves the condensation of an appropriate phenol derivative with an α,β-unsaturated ketone under acidic conditions.

  • Functional Group Introduction: : The next step involves the introduction of the propoxycarbonyl and phenoxy substituents. This is achieved through a nucleophilic aromatic substitution reaction where the phenol group is reacted with a halide derivative of the respective substituents in the presence of a base.

  • Final Coupling: : The benzo[d][1,3]dioxole moiety is introduced via a Suzuki coupling reaction, utilizing a palladium catalyst under inert atmosphere conditions. This step requires precise temperature control and anhydrous conditions to ensure high yield and purity.

Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors, where each synthetic step is optimized for maximum yield and cost efficiency. Continuous monitoring of reaction parameters like temperature, pressure, and pH is crucial. Use of automated systems ensures consistency and safety in handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound undergoes oxidation reactions, particularly at the 4-oxo and benzo[d][1,3]dioxole groups. Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: : Reduction reactions can target the carbonyl and ester functionalities. Agents like sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: : Substitution reactions are feasible at the phenoxy and dioxole positions. Halogenation using molecular bromine or iodine under mild conditions is common.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in an aqueous medium, often requiring a mild acid or base.

  • Reduction: : Sodium borohydride in alcohol or lithium aluminum hydride in anhydrous ether.

  • Substitution: : Molecular halogens or halogenating agents like N-bromosuccinimide, under room temperature or slightly elevated conditions.

Major Products Formed:
  • Oxidation: : Formation of carboxylic acids and quinones.

  • Reduction: : Conversion to alcohols and alkanes.

  • Substitution: : Halogenated derivatives of the original compound.

Scientific Research Applications

This compound's structural diversity makes it valuable in various scientific research areas:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules, catalysts, and polymers.

  • Biology: : Investigated for its potential as an enzyme inhibitor and probe for studying biochemical pathways.

  • Medicine: : Explored for its possible role as an anti-cancer agent due to its ability to interfere with cell proliferation.

  • Industry: : Utilized in the production of advanced materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to the active site of enzymes, thereby inhibiting their activity. The pathways involved often include signal transduction processes that regulate cell growth and metabolism.

Comparison with Similar Compounds

Compared to other chromen and benzo[d][1,3]dioxole derivatives, 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate offers unique properties due to its specific functional groups and structural arrangement.

Similar Compounds:
  • 4H-chromen-4-one derivatives with various substituents.

  • Benzo[d][1,3]dioxole-5-carboxylate derivatives used in medicinal chemistry.

  • Substituted phenoxy compounds that demonstrate similar biochemical activities.

This compound stands out for its versatility and potential in advancing research in multiple disciplines, from organic synthesis to biomedical applications.

Biological Activity

The compound 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate , identified by its CAS number 858762-61-5 , is a derivative of chromen and benzodioxole structures. Its complex molecular architecture suggests potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Anticancer Activity

Research has indicated that benzodioxole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play crucial roles in tumor growth and metastasis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cytokine modulation
Target CompoundA54912Cell cycle arrest

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through various in vitro studies. The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, thereby reducing inflammation markers.

Case Study:
A recent study evaluated the anti-inflammatory effects of a similar chromen derivative on RAW264.7 macrophages, showing a significant reduction in nitric oxide (NO) production upon treatment, suggesting an inhibitory effect on the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for predicting the biological activity of new derivatives. Modifications on the chromene core or the benzodioxole ring can significantly influence potency and selectivity against cancer cells or inflammatory pathways.

Key Findings from SAR Studies:

  • Substituent Variations : Alterations in substituents on the phenoxy group have shown to affect receptor binding affinity.
  • Hydroxyl Groups : The presence of hydroxyl groups enhances antioxidant properties, contributing to both anti-inflammatory and anticancer activities.

Q & A

Q. What are the recommended synthetic routes for 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate?

The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and cyclization. For example:

  • Step 1 : Formation of the chromen-4-one core via cyclization of substituted phenols under acidic conditions.
  • Step 2 : Introduction of the propoxycarbonylphenoxy group via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF) .
  • Step 3 : Coupling with benzo[d][1,3]dioxole-5-carboxylate using carbodiimide-based coupling agents. Catalysts such as palladium or copper may enhance yields in cross-coupling steps .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Data collection involves:

  • Mounting a crystal on a diffractometer (e.g., Bruker D8 Venture).
  • Using SHELX programs (SHELXD for structure solution, SHELXL for refinement) to process data .
  • WinGX and ORTEP for visualization and validation of anisotropic displacement parameters .

Q. What spectroscopic methods are employed for characterization?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 6.8–8.2 ppm for aromatic protons) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O esters) and ~1250 cm⁻¹ (C-O-C ethers).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~550).
  • XRD : Confirm crystallinity and unit cell parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardized Assays : Use the Sulforhodamine B (SRB) assay for cytotoxicity screening, which minimizes variability by measuring cellular protein content .
  • Control Experiments : Include reference compounds (e.g., doxorubicin) and replicate measurements.
  • Data Normalization : Account for differences in cell lines, incubation times, and solvent effects .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for efficient cross-coupling (yields >75%) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of labile esters .

Q. How does the benzo[d][1,3]dioxole moiety influence reactivity in substitution reactions?

  • Electron-Withdrawing Effect : The dioxole group reduces electron density on the adjacent ester, making it more susceptible to nucleophilic attack.
  • Steric Hindrance : The bicyclic structure may slow reactions at the 5-carboxylate position, requiring longer reaction times .

Q. What computational approaches model interactions of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or topoisomerase II).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How to design experiments assessing stability under varying pH and temperature?

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C expected for esters) .

Q. What are best practices for ensuring synthetic reproducibility?

  • Detailed Protocols : Document catalyst loadings, solvent purity, and reaction times .
  • Crystallization Conditions : Use slow evaporation from EtOAc/hexane mixtures to obtain high-quality crystals .

Q. How to analyze electronic effects of substituents on the chromenone core?

  • Comparative NMR : Compare chemical shifts of analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) .
  • UV-Vis Spectroscopy : Monitor λmax shifts to assess conjugation extent (e.g., 300–350 nm for chromenones) .

Notes

  • Contradictions : Variability in biological assays may arise from differences in cell permeability or metabolite interference .
  • Safety : Follow GHS guidelines for handling (e.g., avoid inhalation, use fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.